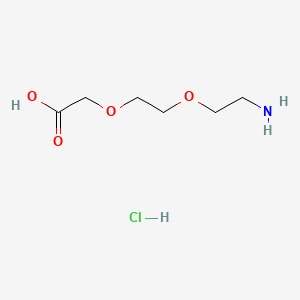

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPFHPADAGAUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671954 | |

| Record name | [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134979-01-4 | |

| Record name | Acetic acid, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134979-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride

Introduction

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride, also known as AEAA hydrochloride, is a bifunctional molecule featuring a terminal primary amine and a carboxylic acid.[1] These functional groups are separated by a hydrophilic diethylene glycol spacer. This unique structure, particularly the polyethylene glycol (PEG)-like moiety, enhances its solubility and biocompatibility, making it a valuable building block in pharmaceutical and biotechnological research.[2] The hydrochloride salt form further improves its solubility in polar solvents compared to its free base form.[2] It is widely utilized as a linker in drug development, particularly in the synthesis of peptide-based therapeutics and peptide nucleic acids (PNAs).[3][4]

Chemical Structure and Properties

The structure of this compound consists of a central diethylene glycol core, which provides flexibility and hydrophilicity. One terminus of the chain is an ethylamine group, which is protonated in the hydrochloride salt form. The other terminus is an ethoxyacetic acid moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride.[5]

Physicochemical and Spectroscopic Data

The key properties of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid and its hydrochloride salt are summarized below. These properties are crucial for its application in chemical synthesis and bioconjugation.

| Property | Value | Source |

| CAS Number | 134979-01-4 | [3][6] |

| Molecular Formula | C₆H₁₄ClNO₄ | [5] |

| Molecular Weight | 199.63 g/mol | [5] |

| Physical Form | Solid, White to off-white crystalline powder | [4][6] |

| Purity | ≥95-97% | [5][6] |

| Melting Point | 124.0-128.0 °C (for free base) | [] |

| Boiling Point | 323.8 ± 22.0 °C at 760 mmHg (for free base) | [] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [] |

| Storage Conditions | Room temperature, under an inert atmosphere | [6] |

| Spectroscopic Data | Availability |

| ¹H NMR | Available from commercial suppliers[8] |

| ¹³C NMR | Available from commercial suppliers[8] |

| Mass Spectrometry (MS) | Available from commercial suppliers[8] |

| Infrared (IR) | Available from commercial suppliers[8] |

Visualization of Structure and Applications

Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Application as a Linker in Bioconjugation

This compound is frequently used as a hydrophilic linker to connect a payload molecule (e.g., a drug) to a targeting moiety (e.g., a peptide or antibody). The workflow below illustrates this fundamental role.

Experimental Protocols: Synthesis

The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been approached through various routes. A common method involves a multi-step process starting from commercially available materials. One documented protocol avoids the need for isolation and purification of intermediates, improving efficiency.[9][10]

Representative Synthesis Protocol

This protocol is a generalized representation based on published methods.[9]

Objective: To synthesize 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.

Starting Material: 2-[2-(2-chloroethoxy)ethoxy]-ethanol.

Key Steps:

-

Azide Formation: The starting material, 2-[2-(2-chloroethoxy)ethoxy]-ethanol, is converted to its corresponding azide derivative. This is typically achieved by reacting it with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF).

-

Reduction of Azide to Amine: The azide group is reduced to a primary amine. A common method for this transformation is the Staudinger reaction, which involves treatment with triphenylphosphine (PPh₃) followed by hydrolysis.

-

Protection of the Amine: The newly formed amino group is protected to prevent it from reacting in the subsequent oxidation step. A variety of protecting groups can be used, such as Fluorenylmethyloxycarbonyl (Fmoc), by reacting the amine with Fmoc-Cl or Fmoc-OSu.[9]

-

Oxidation of Alcohol to Carboxylic Acid: The terminal primary alcohol is oxidized to a carboxylic acid. A selective oxidation agent like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant is often used for this step to avoid side reactions.[10]

-

Deprotection (if necessary) and Salt Formation: The protecting group is removed from the amine. For an Fmoc group, this is typically done using a base like piperidine. To obtain the final hydrochloride salt, the resulting free base of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is treated with hydrochloric acid (HCl).[2]

This process yields the desired product with high purity, suitable for applications in solid-phase peptide synthesis and drug conjugation.[9]

Applications in Research and Drug Development

The bifunctional and hydrophilic nature of this compound makes it a versatile tool for researchers.

-

Peptide and Protein Modification: It serves as a linker to attach labels, drugs, or other molecules to peptides and proteins. Its PEG structure can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2]

-

Peptide Nucleic Acid (PNA) Synthesis: It is used in the development of modified PNAs, which are synthetic analogs of DNA. These modified PNAs can be used as probes for the detection of specific DNA sequences.[2][4]

-

Drug Delivery: The compound is a key component in creating complex drug delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs. It acts as a spacer that connects the targeting moiety to the therapeutic agent.[]

-

GLP-1 Receptor Agonist Synthesis: It is a critical linker used in the synthesis of important peptide-based drugs like Semaglutide and Tirzepatide, which are used for the treatment of type 2 diabetes and obesity.[3]

-

Biochemical Probes: Due to its reactive functional groups, it is employed to create chemical probes for studying biological pathways and molecular interactions in various biochemical assays.[1][2]

References

- 1. CAS # 134979-01-4, this compound - chemBlink [chemblink.com]

- 2. Buy this compound | 134979-01-4 [smolecule.com]

- 3. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)-Semaglutide, Tirzepatide intermediates manufacturer CongenPharma [congenpharma.com]

- 4. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid HCl | 134979-01-4 [sigmaaldrich.com]

- 8. This compound(134979-01-4) 1H NMR spectrum [chemicalbook.com]

- 9. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a bifunctional molecule featuring a primary amine and a carboxylic acid, connected by a short polyethylene glycol (PEG) linker. This structure imparts unique properties, making it a valuable building block in various scientific and pharmaceutical applications. Its utility is particularly pronounced in the field of drug development, where it is employed as a flexible and hydrophilic spacer in the design of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[] Furthermore, the free acid form of this compound has demonstrated intriguing biological activities, including the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of this compound.

Chemical Properties

This compound is a white to off-white crystalline powder.[2] Its chemical structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 134979-01-4 |

| Molecular Formula | C₆H₁₄ClNO₄ |

| Molecular Weight | 199.63 g/mol [2] |

| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride[3] |

| Synonyms | [2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride, Amino-PEG2-acetic acid HCl |

| Property | Value | Notes |

| Appearance | White to off-white solid/crystalline powder[2] | |

| Melting Point | 124.0-128.0 °C[] | Data for the free base (CAS 134978-97-5) |

| Boiling Point | 323.8 ± 22.0 °C (Predicted)[] | Data for the free base (CAS 134978-97-5) |

| Solubility | Slightly soluble in DMSO and Methanol.[] The hydrochloride salt form enhances solubility in polar solvents.[2] | |

| pKa | Carboxylic acid: 3.37, Amine: 8.91[2] | |

| Storage | Inert atmosphere, Room Temperature[4] |

Spectroscopic Data

While specific spectra are proprietary to chemical suppliers, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol backbone.[2]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the primary amine (N-H stretching around 3300-3500 cm⁻¹), the carboxylic acid (O-H and C=O stretching), and the ether linkages (C-O stretching).[2]

Experimental Protocols

Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid from 2-[2-(2-chloroethoxy)ethoxy]-ethanol

This protocol describes a common synthetic route to the free amine, which can then be converted to the hydrochloride salt.[][5]

Step 1: Conversion of Chloride to Iodide 2-[2-(2-chloroethoxy)ethoxy]-ethanol is heated under reflux with sodium iodide in 2-butanone to yield the corresponding iodide.[][5]

Step 2: Formation of Phthalimido Derivative The resulting iodide is treated with potassium phthalimide to form the phthalimido derivative.[][5]

Step 3: Oxidation to Carboxylic Acid The phthalimido derivative is oxidized using Jones reagent to form the carboxylic acid.[][5]

Step 4: Removal of Phthalimido Group The phthalimido protecting group is removed using hydrazine hydrate to yield 2-(2-(2-aminoethoxy)ethoxy)acetic acid.[]

Step 5: Formation of Hydrochloride Salt The free base can be reacted with hydrochloric acid to obtain the hydrochloride salt, which often improves solubility and stability.[2]

A workflow for a related synthesis is depicted below:

Biological Activity and Signaling Pathways

The free acid form of 2-(2-(2-aminoethoxy)ethoxy)acetic acid has been shown to possess significant biological activity, notably impacting the p53 tumor suppressor pathway and the process of autophagy.[]

Modulation of the p53 Signaling Pathway

2-[2-(2-Aminoethoxy)ethoxy]acetic acid has been reported to increase the phosphorylation and expression of the tumor suppressor protein p53.[] Concurrently, it decreases the expression of murine double minute 2 (MDM2), an E3 ubiquitin ligase that is a key negative regulator of p53.[][6][7] By inhibiting MDM2, the compound prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its stabilization and accumulation.[6] Activated p53 can then transcriptionally activate its target genes, leading to outcomes such as apoptosis and cell cycle arrest.

Induction of Autophagy

The compound has also been identified as an inducer of autophagy.[] It increases the expression of the autophagosome marker microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II) and other autophagy-regulatory proteins.[] Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. The mTOR (mechanistic target of rapamycin) signaling pathway is a central negative regulator of autophagy.[8][9] While the exact mechanism is not fully elucidated, one possibility is that the compound may inhibit the mTOR pathway, leading to the activation of the autophagy machinery.

References

- 2. Buy this compound | 134979-01-4 [smolecule.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 6. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The regulation of MDM2 oncogene and its impact on human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for producing 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride, a key bifunctional linker molecule widely utilized in pharmaceutical and biotechnological applications, including peptide synthesis and the development of antibody-drug conjugates and PROTACs.[][2] This document outlines common synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the efficient and safe production of this compound.

Synthesis Strategies

The synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid and its derivatives can be approached through several strategic pathways. The most prevalent methods involve a multi-step process starting from commercially available precursors. Key considerations in selecting a synthetic route include starting material cost, overall yield, purity requirements, and scalability. Many syntheses focus on preparing the N-Fmoc protected version (Fmoc-AEEA), which is a stable intermediate readily used in solid-phase peptide synthesis.[3] The final deprotection and conversion to the hydrochloride salt are crucial concluding steps.

Two primary strategies are detailed below, both of which involve the initial protection of the amino group, followed by oxidation of a terminal alcohol to a carboxylic acid, and concluding with deprotection and salt formation.

Strategy 1: Synthesis via N-Phthalimide Intermediate

This classic route begins with 2-[2-(2-chloroethoxy)ethoxy]-ethanol. The synthesis proceeds through the formation of a phthalimido derivative, which masks the amine functionality during the oxidation step.[][3]

Strategy 2: Synthesis via N-Dibenzyl Intermediate

An alternative approach starts with 2-(2-aminoethoxy)ethanol, where the amino group is protected by dibenzylation. This is followed by alkylation to introduce the acetic acid moiety and subsequent deprotection.[][3] A variation of this route involves the direct oxidation of an alcohol intermediate protected with a suitable group.[4][5]

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patents.

Protocol for Synthesis via N-Dibenzyl Intermediate and Oxidation

This protocol is adapted from a patented method and offers a robust pathway to the target compound.[4][5]

Step 1: Synthesis of N,N-Dibenzyl-2-(2-(2-hydroxyethoxy)ethoxy)ethanamine

-

Reaction: In a round-bottom flask, combine 2-[2-(2-chloroethoxy)ethoxy]ethanol (1.0 eq), potassium carbonate (1.1 eq), and sodium bromide (0.1 eq) in acetonitrile.

-

Add dibenzylamine (1.0 eq) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 24 hours.[4]

-

After cooling to room temperature, filter the mixture and evaporate the filtrate to dryness to obtain the crude product.[4]

Step 2: Synthesis of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic Acid

-

Dissolve the product from Step 1 in a suitable solvent such as acetone and water containing sodium bicarbonate.[4][5]

-

Cool the solution to 0-5°C in an ice bath.

-

Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (catalytic amount) and sodium bromide.[4][5]

-

Slowly add trichloroisocyanuric acid (TCCA) in portions, maintaining the temperature between 0-5°C.[4][5]

-

After the addition is complete, allow the mixture to stir at room temperature for 3 hours.[4]

-

Quench the reaction by adding isopropanol.

-

Work-up involves filtration, extraction with an organic solvent like ethyl acetate, and acidification of the aqueous layer to precipitate the product.[5]

Step 3: Deprotection to form 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid

-

Dissolve the N,N-dibenzylated acid from Step 2 in methanol.

-

Add 10% palladium on carbon catalyst.[5]

-

Subject the mixture to hydrogenation (H2 gas) at 30°C for 18 hours.[5]

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to yield the free amino acid.[5]

Step 4: Formation of this compound

-

Dissolve the purified 2-(2-(2-aminoethoxy)ethoxy)acetic acid in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol or diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data

The following tables summarize the yields and purity data reported for the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid and its intermediates.

| Step | Starting Material | Product | Yield | Purity | Reference |

| 1. N-Dibenzylation | 2-[2-(2-chloroethoxy)ethoxy]ethanol | N,N-Dibenzyl-2-(2-(2-hydroxyethoxy)ethoxy)ethanamine | 88% | 90% | [4] |

| 2. Oxidation | N,N-Dibenzyl-2-(2-(2-hydroxyethoxy)ethoxy)ethanamine | 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic Acid | 91% | 93% | [5] |

| 3. Hydrogenolysis (Deprotection) | 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic Acid | 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid | 93% | 95% | [5] |

Note: The final step of hydrochloride salt formation is typically quantitative.

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental process.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

References

- 2. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)-Semaglutide, Tirzepatide intermediates manufacturer CongenPharma [congenpharma.com]

- 3. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 4. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid - Google Patents [patents.google.com]

Solubility Profile of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride (CAS RN: 134979-01-4) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information based on the compound's structural features, general principles of solubility for polyethylene glycol (PEG) derivatives and amine hydrochlorides, and qualitative information from chemical suppliers. This guide also presents a detailed, generalized experimental protocol for determining the solubility of this compound and includes visualizations of its synthesis and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a primary amine, a carboxylic acid, and a hydrophilic polyethylene glycol (PEG) linker. This unique structure makes it a valuable building block in bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs.[1][2] The hydrochloride salt form is specifically designed to enhance its handling and solubility in polar environments compared to its free base.[3] A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, formulation, and various analytical procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties inherently influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 134979-01-4 | |

| Molecular Formula | C₆H₁₄ClNO₄ | [3] |

| Molecular Weight | 199.63 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 124.0 to 128.0 °C (for the free acid) | [] |

| pKa | 3.37 ± 0.10 (Predicted, for the carboxylic acid of the free amine) |

Solubility Profile

The hydrochloride salt form generally increases solubility in polar protic solvents, such as water and lower alcohols, where it can dissociate and form strong ion-dipole interactions and hydrogen bonds. Its solubility is expected to be lower in non-polar and aprotic solvents.

Table 2: Predicted and Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted/Qualitative Solubility | Rationale |

| Polar Protic | Water | High | The compound is a salt and can form strong hydrogen bonds and ion-dipole interactions. |

| Methanol | Soluble | The free acid is slightly soluble; the hydrochloride salt is expected to have enhanced solubility.[] | |

| Ethanol | Soluble | Similar to methanol, it can engage in hydrogen bonding and solvate the ionic species. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The free acid is slightly soluble.[] DMSO is a strong hydrogen bond acceptor. |

| Dimethylformamide (DMF) | Moderately Soluble | A polar aprotic solvent capable of solvating polar molecules. | |

| Acetonitrile | Slightly Soluble to Insoluble | Less polar than DMSO and DMF, with weaker solvating power for salts. | |

| Non-Polar | Toluene | Insoluble | "Like dissolves like" principle; the high polarity of the solute is incompatible with the non-polar solvent. |

| Hexane | Insoluble | A non-polar aliphatic solvent with no capacity to solvate ionic or highly polar compounds. | |

| Ethers | Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate the ionic hydrochloride. |

| Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | More polar than diethyl ether but still a weak solvent for ionic compounds. | |

| Chlorinated | Dichloromethane (DCM) | Slightly Soluble to Insoluble | While moderately polar, it is a poor solvent for salts. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol that can be employed to quantitatively determine the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can determine the time to reach equilibrium.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.

-

-

Calculation:

-

Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Visualizations

Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid

The following diagram illustrates a common synthetic route for 2-(2-(2-aminoethoxy)ethoxy)acetic acid, which can then be converted to its hydrochloride salt.[][5]

Caption: A representative synthetic pathway for 2-(2-(2-aminoethoxy)ethoxy)acetic acid.

Role as a Linker in PROTACs

2-(2-(2-Aminoethoxy)ethoxy)acetic acid is frequently used as a PEG linker in the design of PROTACs. The linker connects a ligand that binds to a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.[6][]

Caption: The role of 2-(2-(2-aminoethoxy)ethoxy)acetic acid as a linker in a PROTAC.

Conclusion

This compound is a highly polar molecule with expected good solubility in polar protic solvents and limited solubility in non-polar and aprotic organic solvents. While quantitative data remains scarce, the provided qualitative assessment and experimental protocol offer a solid foundation for researchers and drug development professionals working with this compound. The visualizations of its synthesis and application in PROTACs further illustrate its importance in modern medicinal chemistry and bioconjugation. For precise applications, it is highly recommended to determine the solubility experimentally in the specific solvent system of interest.

References

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 134979-01-4 [smolecule.com]

- 5. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 6. chempep.com [chempep.com]

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride molecular weight

An In-depth Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride: Properties, Synthesis, and Applications in Drug Development

Abstract

This compound is a bifunctional molecule widely utilized in the fields of medicinal chemistry and drug development. Its structure, featuring a hydrophilic polyethylene glycol (PEG) linker with terminal amino and carboxylic acid groups, makes it an invaluable tool for bioconjugation and as a spacer in complex drug molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its critical role in the development of modern therapeutics, such as GLP-1 receptor agonists. Experimental protocols for its application in solid-phase peptide synthesis are also presented, offering a technical resource for researchers and professionals in drug development.

Physicochemical Properties

This compound, also known as AEEA hydrochloride, is a white to off-white crystalline solid.[1] The presence of ether linkages and ionizable functional groups contributes to its solubility in water and some polar organic solvents.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C6H14ClNO4 | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 134979-01-4 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 124.0-128.0 °C | [][4] |

| Boiling Point | 323.8 ± 22.0 °C (at 760 mmHg) | [][4] |

| Density | 1.177 ± 0.06 g/cm³ | [] |

| pKa (Carboxylic Acid) | 3.37 | [1] |

| pKa (Amine) | 8.91 | [1] |

| Purity | ≥95% - 97% | [][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [][4] |

| Storage Conditions | Inert atmosphere, room temperature or -20°C | [] |

Molecular Structure

The molecular structure of this compound consists of a short PEG chain that imparts hydrophilicity, a primary amine group, and a terminal carboxylic acid. This heterobifunctional nature allows for its use as a linker, connecting different molecular entities.

Synthesis Methodologies

Several synthetic routes for 2-(2-(2-aminoethoxy)ethoxy)acetic acid and its derivatives have been reported, often starting from commercially available materials like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. The methodologies aim to achieve high purity and yield, which is crucial for its use in pharmaceutical applications.

A common synthetic approach involves the protection of the amino group, followed by oxidation of the terminal alcohol to a carboxylic acid, and subsequent deprotection. One patented method involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]-ethanol with dibenzylamine, followed by oxidation and debenzylation to yield the final product.[6] The purity of the Fmoc-protected derivative (Fmoc-AEEA) synthesized through this route can reach 99.8%.[6]

The following table summarizes various reported synthesis outcomes.

| Starting Material | Key Steps | Overall Yield | Purity | Reference |

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Iodination, phthalimide protection, oxidation, deprotection | 23% | Not specified | [] |

| 2-(2-aminoethoxy)ethanol | Dibenzylation, alkylation, hydrolysis, debenzylation, Fmoc protection | ~32% | Not specified | [7] |

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Reaction with dibenzylamine, oxidation, debenzylation, Fmoc protection | 57.76% | 99.8% | [6] |

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Reaction with dibenzylamine, oxidation, debenzylation, Fmoc protection | 67.02% | 99.8% | [6] |

A generalized workflow for the synthesis is depicted below.

Applications in Drug Development and Research

The primary application of 2-(2-(2-aminoethoxy)ethoxy)acetic acid is as a hydrophilic, bifunctional linker in the synthesis of complex therapeutic molecules, particularly peptides and antibody-drug conjugates.[]

Linker in GLP-1 Receptor Agonists

This molecule is a key component in the structure of successful drugs like Semaglutide and Tirzepatide, which are used for the treatment of type 2 diabetes and obesity.[][9][10][11][12] In these drugs, the linker connects the peptide backbone to a fatty acid moiety. This modification enhances the drug's binding to albumin in the bloodstream, which significantly extends its half-life, allowing for less frequent administration.[] The hydrophilic nature of the PEG chain also helps to maintain the solubility and biological activity of the modified peptide.

The diagram below illustrates the role of the AEEA linker in connecting a peptide to a fatty acid chain for improved pharmacokinetic properties.

Biochemical Probe and Other Research Applications

Beyond its use in drug linkers, 2-(2-(2-aminoethoxy)ethoxy)acetic acid has been explored in other research areas:

-

Integrin Receptor Binding: It has been shown to bind to integrin receptors, making it a useful tool for studying cell adhesion and signaling processes.[13]

-

Serine Protease Inhibition: Studies suggest it can inhibit the activity of certain serine proteases.[13]

-

Bioconjugation: Its dual functionality is valuable for a wide range of bioconjugation applications, including the development of antibody-drug conjugates and PROTACs.[]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized experimental protocol for the incorporation of Fmoc-protected 2-(2-(2-aminoethoxy)ethoxy)acetic acid (Fmoc-AEEA-OH) into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-AEEA-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or N,N'-Diisopropylcarbodiimide (DIC) / OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-6 times).

-

-

Coupling of Fmoc-AEEA-OH:

-

In a separate vial, pre-activate Fmoc-AEEA-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Add the activated Fmoc-AEEA-OH solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Drain the reaction solution and wash the resin with DMF (3-5 times).

-

-

Continuation of Peptide Synthesis: Repeat the deprotection and coupling steps for any subsequent amino acids in the desired sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

This compound is a versatile and essential building block in modern drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature provide medicinal chemists with a reliable tool for creating advanced therapeutics with improved pharmacokinetic profiles. The established synthesis routes allow for the production of high-purity material required for pharmaceutical use. As bioconjugation strategies continue to evolve, the importance of linkers like 2-(2-(2-aminoethoxy)ethoxy)acetic acid in designing next-generation therapies is expected to grow.

References

- 1. Buy this compound | 134979-01-4 [smolecule.com]

- 2. CAS 134978-97-5: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid [cymitquimica.com]

- 4. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [amp.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid - Google Patents [patents.google.com]

- 7. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 9. glucagon.com [glucagon.com]

- 10. Semaglutide, Tirzepatide, and Retatrutide Attenuate the Interoceptive Effects of Alcohol in Male and Female Rats | Sciety [sciety.org]

- 11. The GLP-1 medicines semaglutide and tirzepatide do not alter disease-related pathology, behaviour or cognitive function in 5XFAD and APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Semaglutide and Tirzepatide reduce alcohol consumption in individuals with obesity [vtechworks.lib.vt.edu]

- 13. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | FA139041 [biosynth.com]

An In-depth Technical Guide on the Safety and Handling of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (CAS: 134979-01-4), a compound utilized in various research and pharmaceutical development applications, including its use as a linker in bioconjugation and drug delivery systems.[1][2] Adherence to the following guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral, dermal, and inhalation, with harmful effects associated with each.[3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[5] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System | H335: May cause respiratory irritation |

Pictogram: GHS07 (Harmful/Irritant)[5] Signal Word: Warning[3][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 134979-01-4 | [5] |

| Molecular Formula | C6H14ClNO4 | [5] |

| Molecular Weight | 199.63 g/mol | [5] |

| Appearance | White to light yellow powder or solid[1][5][6] | |

| Purity | Typically >95% or >97% | [5] |

| Solubility | Soluble in water[1] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks.

3.1. Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[7]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[7][8]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | PPE Specification | Rationale and Best Practices |

| Eyes/Face | Chemical safety goggles or a face shield.[3][7][9] | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Provides protection against splashes and dust. |

| Hands | Chemical-resistant gloves (e.g., nitrile).[7][10] | Gloves must be inspected before use and disposed of properly after handling.[3][7] Do not wear leather or fabric gloves.[9] |

| Body | Laboratory coat, impervious clothing, or apron.[3][7][9] | Prevents skin contact. Gowns should be long-sleeved and close in the back.[11] |

| Respiratory | NIOSH-approved respirator if dust or aerosols are generated or if exposure limits are exceeded.[3][7] | A full-face respirator may be necessary in situations with high potential for inhalation exposure.[3] |

3.3. Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the handling area.[3]

-

Use non-sparking tools to prevent electrostatic discharge.[3]

-

Take off contaminated clothing and wash it before reuse.[3]

3.4. Storage Conditions

-

Store in a tightly closed container.[3]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Store under an inert atmosphere (e.g., nitrogen).[12]

-

Recommended storage temperatures vary, with some sources suggesting room temperature and others <-15°C[12]. Consult the supplier's specific recommendations.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an exposure or spill.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] Seek medical attention.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water.[3] Seek medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth.[3] Do NOT induce vomiting. Seek medical attention.[3] |

Spill Management:

-

Small Spills: Absorb with inert material (e.g., sand, absorbent pads) and place in a suitable container for disposal.[8]

-

Large Spills: Evacuate the area. Contain the spill if possible. Follow institutional protocols for large chemical spills.

-

Ensure adequate ventilation during cleanup. Avoid dust formation.[13]

Disposal Considerations

This compound and its containers must be treated as hazardous waste.

-

Waste Segregation: This compound is a halogenated organic compound and should be segregated from non-halogenated waste streams.[7]

-

Containerization: Collect waste in dedicated, properly labeled, and sealed containers that are compatible with the chemical.[7]

-

Final Disposal: Do not dispose of this chemical into the sanitary sewer system or as general solid waste.[7] Arrange for disposal through a licensed hazardous waste management facility in accordance with local, state, and federal regulations.[3][7]

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols. A thorough risk assessment should be conducted before commencing any new experimental procedures involving this compound.

References

- 1. CAS 134978-97-5: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. chemical-label.com [chemical-label.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-[2-(2-Aminoethoxy)ethoxy]acetic Acid | 134978-97-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 10. hsa.ie [hsa.ie]

- 11. publications.ashp.org [publications.ashp.org]

- 12. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 | FA139041 [biosynth.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride for Researchers and Drug Development Professionals

An In-depth Review of a Versatile Linker in Modern Therapeutics

This technical guide provides a comprehensive overview of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA-HCl), a bifunctional linker molecule that has gained significant traction in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed look at its commercial availability, key applications, and the underlying scientific principles of its use.

Introduction to this compound

This compound, also known as AEEA-HCl, is a hydrophilic, short-chain polyethylene glycol (PEG) derivative. Its structure features a terminal primary amine and a carboxylic acid, making it a valuable heterobifunctional linker. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. The presence of the ethoxy groups imparts flexibility and hydrophilicity, which can improve the pharmacokinetic and pharmacodynamic properties of the molecules to which it is conjugated.

The unique properties of AEEA-HCl have led to its widespread use in several cutting-edge areas of drug development, including the synthesis of peptide-based therapeutics, the construction of Proteolysis Targeting Chimeras (PROTACs), and the development of targeted drug delivery systems.

Commercial Availability and Supplier Information

A critical aspect for any researcher is the accessibility of high-quality reagents. This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity, available quantities, and other relevant specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed, Inc.) | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid HCl | 134979-01-4 | C6H14ClNO4 | 199.63 | 97% | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| Fluorochem | This compound | 134979-01-4 | C6H14ClNO4 | 199.63 | 95% | 1 g, 5 g, 25 g |

| BOC Sciences | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134979-01-4 (HCl salt) | C6H13NO4 (free base) | 163.17 (free base) | ≥95% | 1 g |

| Smolecule | This compound | 134979-01-4 | C6H14ClNO4 | 199.631 | Not specified | Inquire |

| CongenPharma | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) | 134979-01-4 (HCl salt) | C6H13NO4 (free base) | 163.17 (free base) | ≥99% | Inquire |

| Manchester Organics | 2-[2-(2-Aminoethoxy)ethoxy]acetic acid hydrochloride | 134978-97-5 | C6H13NO4.HCl | 199.633 | 97% | 1 g |

| BLDpharm | This compound | 134979-01-4 | C6H14ClNO4 | 199.63 | Not specified | Inquire |

| TRC | [2-(2-Aminoethoxy)ethoxy]acetic Acid | 134978-97-5 | C6H13NO4 | 163.17 | Not specified | 250 mg, 500 mg, 1 g |

Key Applications and Experimental Protocols

The versatility of this compound stems from its ability to bridge different molecular entities. Below are some of its key applications along with generalized experimental protocols.

Linker in Peptide-Based Therapeutics (e.g., Semaglutide and Tirzepatide)

AEEA is a crucial component in the structure of modern antidiabetic medications like Semaglutide and Tirzepatide. It acts as a spacer that connects the peptide backbone to a fatty acid moiety. This modification enhances the drug's binding to serum albumin, thereby extending its half-life and allowing for less frequent administration.

This protocol describes a general workflow for conjugating AEEA to a peptide.

Caption: Workflow for Peptide Conjugation with AEEA.

Methodology:

-

Peptide Synthesis: The desired peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

-

Linker-Fatty Acid Preparation:

-

The carboxylic acid group of the fatty acid is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

The activated fatty acid is then reacted with the amino group of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid to form an amide bond.

-

-

Conjugation to Peptide:

-

The carboxylic acid group of the AEEA-fatty acid conjugate is activated.

-

The activated linker is then reacted with a free amino group on the peptide (e.g., the N-terminus or the side chain of a lysine residue).

-

-

Purification and Characterization: The final conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry and NMR spectroscopy.

Component of PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the two binding moieties. The hydrophilic and flexible nature of AEEA makes it an attractive linker for PROTAC design.

Caption: PROTAC Mechanism of Action.

Integrin Binding and Cellular Imaging

Some studies have explored the use of AEEA-containing molecules as probes for studying integrins, which are cell surface receptors involved in cell adhesion and signaling. By conjugating a fluorescent dye to an AEEA-linked integrin-binding motif, researchers can visualize and track integrin dynamics in living cells.

The following diagram illustrates a simplified integrin signaling pathway.

Caption: Simplified Integrin Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, commercial availability, and favorable physicochemical properties make it an ideal linker for a wide range of applications, from extending the half-life of peptide therapeutics to enabling the development of novel modalities like PROTACs. A thorough understanding of its properties and applications, as provided in this guide, is essential for its effective implementation in the design and synthesis of next-generation therapeutics.

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, proteomics, and drug development.[1] These molecules possess two distinct reactive moieties, enabling the specific and controlled covalent linkage of two different biomolecules.[1] This inherent asymmetry allows for directed, sequential conjugation, which minimizes the formation of undesirable homopolymers and self-conjugation byproducts, a common issue with their homobifunctional counterparts.[2] The strategic design of these linkers, which typically consists of two reactive groups separated by a spacer arm, facilitates a wide range of applications, including the creation of antibody-drug conjugates (ADCs), the elucidation of protein-protein interactions (PPIs), the immobilization of proteins onto surfaces, and the preparation of immunogens.

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure. These groups are designed to react with specific functional groups found on biomolecules, such as primary amines (e.g., on lysine residues), sulfhydryls (e.g., on cysteine residues), and carbonyls.[3] Furthermore, some crosslinkers feature photoreactive groups that become activated upon exposure to UV light, allowing for the capture of transient or weak interactions within a native cellular environment.[4]

This guide provides a comprehensive overview of heterobifunctional crosslinkers, including a detailed summary of their properties, step-by-step experimental protocols for their use, and visualizations of relevant workflows and signaling pathways.

Core Concepts and Classification

Heterobifunctional crosslinkers are categorized based on the functional groups they target. This allows for precise experimental design tailored to the specific biomolecules and interactions under investigation.

Common Classes of Heterobifunctional Crosslinkers:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely utilized classes. One end of the crosslinker, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines found on lysine residues and the N-terminus of proteins. The other end, commonly a maleimide group, specifically targets sulfhydryl (thiol) groups on cysteine residues. This combination is highly effective for creating stable thioether bonds in a controlled, two-step process.[5]

-

Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photo-activatable group, such as an aryl azide or a diazirine. The amine-reactive end is first conjugated to a biomolecule. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.[1][4]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents targets carbonyl groups (aldehydes and ketones) and sulfhydryl groups. One end typically contains a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a maleimide or a pyridyl disulfide for reaction with thiols. These are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.[3]

Data Presentation: Properties of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical and depends on several factors, including the target functional groups, the desired distance between the conjugated molecules, and the need for cleavability of the linker. The following table summarizes the properties of several commonly used heterobifunctional crosslinkers.

| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Optimal pH (Group A) | Optimal pH (Group B) |

| SMCC | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No | 7.0 - 9.0 | 6.5 - 7.5 |

| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes | No | 7.0 - 9.0 | 6.5 - 7.5 |

| LC-SPDP | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | No | Yes (by reducing agents) | 7.0 - 9.0 | 6.5 - 7.5 |

| SADP | NHS Ester (Amine) | Phenylazide (Photoreactive) | 11.9 | No | No | 7.0 - 9.0 | UV light |

| NHS-PEGn-Maleimide | NHS Ester (Amine) | Maleimide (Sulfhydryl) | Variable (PEG spacer) | Yes | No | 7.0 - 9.0 | 6.5 - 7.5 |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Protein-NH2 (1-10 mg/mL in amine-free buffer)

-

Protein-SH

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Desalting column

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

-

Preparation of Reagents:

-

Equilibrate the Sulfo-SMCC vial to room temperature before opening.

-

Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.

-

-

Activation of Protein-NH2:

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with any free sulfhydryls on the Protein-NH2.

-

-

Conjugation to Protein-SH:

-

Immediately combine the desalted, maleimide-activated Protein-NH2 with the Protein-SH in a suitable molar ratio. A 1.1- to 2-fold molar excess of the maleimide-activated protein over the sulfhydryl-containing protein is often recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove any remaining unreacted proteins and quenching reagents.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker (e.g., SMCC)

This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Heterobifunctional linker (e.g., SMCC)

-

Cytotoxic drug with a free sulfhydryl group

-

Anhydrous DMSO or DMF

-

Reaction Buffer: PBS, pH 7.4

-

Desalting column

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Antibody Modification with Linker:

-

Prepare a stock solution of the SMCC linker in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Removal of Excess Linker:

-

Remove unreacted SMCC using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the linker from reacting with the drug in the subsequent step.

-

-

Drug Conjugation:

-

Immediately add the sulfhydryl-containing cytotoxic drug to the maleimide-activated antibody. A 1.5-fold molar excess of the drug over the antibody is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups on the antibody-linker. Incubate for 20-30 minutes.

-

-

Purification and Characterization:

-

Purify the ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug, antibody, and other impurities.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

-

Mandatory Visualization

Signaling Pathway: Simplified TNF Receptor 1 (TNFR1) Signaling

The following diagram illustrates a simplified representation of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway, a key pathway in inflammation and apoptosis. Heterobifunctional crosslinkers can be employed to capture and identify protein-protein interactions within the TNFR1 signaling complex.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. cyanagen.com [cyanagen.com]

Methodological & Application

Application Notes and Protocols for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), often supplied as its hydrochloride salt, is a versatile, hydrophilic, and heterobifunctional linker widely employed in the field of bioconjugation. Its structure, featuring a terminal primary amine and a carboxylic acid separated by a short polyethylene glycol (PEG) spacer, allows for the covalent attachment of a wide range of molecules, including proteins, peptides, drugs, and fluorescent probes.[1] The PEG moiety enhances the solubility and biocompatibility of the resulting conjugates, which is particularly advantageous in the development of therapeutics like antibody-drug conjugates (ADCs).[2][3]

These application notes provide detailed protocols and technical guidance for the effective use of AEEA hydrochloride in key bioconjugation applications.

Core Applications

The unique properties of AEEA make it a valuable tool in several areas of bioconjugation:

-

Antibody-Drug Conjugates (ADCs): AEEA can be used as a component of the linker connecting a potent cytotoxic drug to a monoclonal antibody. The hydrophilic nature of the AEEA spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, leading to ADCs with improved pharmacokinetic properties.[1][2]

-

Peptide Synthesis and Modification: The Fmoc-protected derivative of AEEA (Fmoc-AEEA-OH) is a common building block in solid-phase peptide synthesis (SPPS).[4][5][6] It can be incorporated into a peptide sequence to introduce a flexible, hydrophilic spacer, which can be useful for attaching labels or other molecules without disrupting the peptide's structure and function.

-

Surface Modification: The amine or carboxyl group of AEEA can be used to immobilize biomolecules onto surfaces for applications such as biosensors and diagnostic assays.

-

PROTACs Development: AEEA is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[7]

Key Advantages of AEEA in Bioconjugation

-

Hydrophilicity: The ethylene glycol units increase the water solubility of the linker and the final conjugate, which can prevent aggregation and improve in vivo performance.[2]

-

Biocompatibility: PEG linkers are generally non-toxic and have low immunogenicity.[2]

-

Versatile Chemistry: The primary amine and carboxylic acid handles allow for a variety of conjugation strategies, most commonly forming stable amide bonds.[1]

-

Defined Length: As a discrete PEG compound, AEEA provides a precisely defined spacer length, ensuring homogeneity in the final bioconjugate.

Quantitative Data Summary

The following table summarizes typical quantitative data for bioconjugation reactions involving PEG linkers. These values are representative and may vary depending on the specific biomolecules and reaction conditions used.

| Parameter | Typical Value Range | Method of Determination |

| Antibody Conjugation | ||

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |

| Conjugation Efficiency | 50 - 90% | UV-Vis Spectroscopy, HPLC |

| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |

| Purity of Conjugate | > 95% | Size-Exclusion Chromatography (SEC), SDS-PAGE |

| Peptide Synthesis | ||

| Coupling Efficiency per Cycle | > 99% | Kaiser Test, HPLC analysis of cleaved peptide |

| Final Peptide Purity (crude) | 70 - 95% | HPLC |

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of a molecule containing a primary amine (e.g., a drug or a reporter molecule) to the lysine residues of an antibody using AEEA as a linker. The carboxyl group of AEEA is first activated with EDC and Sulfo-NHS, and then reacted with the amine-containing molecule. The resulting AEEA-molecule conjugate, now with a free amine, is then activated to form an NHS ester which can then be reacted with the antibody. A more direct one-pot approach is also possible but the two-step method provides better control.

Materials:

-

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing molecule (e.g., drug, probe)

-

Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

Part A: Activation of AEEA and Conjugation to Amine-Containing Molecule

-

Dissolve AEEA: Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

-

Activate Carboxyl Group: Add a 1.5-fold molar excess of EDC and a 2.5-fold molar excess of Sulfo-NHS to the AEEA solution. Incubate for 15 minutes at room temperature.

-

Conjugation: Add the amine-containing molecule (dissolved in an appropriate solvent) to the activated AEEA solution at a 1:1 molar ratio. Allow the reaction to proceed for 2 hours at room temperature.

-

Purification: Purify the AEEA-molecule conjugate using reverse-phase HPLC or a suitable chromatography method to remove unreacted components.

Part B: Conjugation of AEEA-Molecule to Antibody

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

-

NHS Ester Formation of AEEA-Molecule: The purified AEEA-molecule conjugate from Part A now has a free amine group. To conjugate this to an antibody, the carboxyl group of another molecule (e.g. a payload) would be activated with EDC/NHS and then reacted with the amine of the AEEA-molecule. Alternatively, if the goal is to attach the carboxyl end of AEEA to the antibody, the amine end of AEEA would first be protected, the carboxyl end activated with EDC/NHS, reacted with the antibody, and then the amine deprotected. For this protocol, we assume the goal is to conjugate the amine of AEEA to a carboxyl group on a payload, and the carboxyl of AEEA to the antibody.

-

Activation of AEEA-Payload Carboxyl Group: Dissolve the AEEA-payload conjugate in Activation Buffer. Add EDC (10-fold molar excess over the conjugate) and Sulfo-NHS (25-fold molar excess). Incubate for 15 minutes at room temperature.

-

Conjugation to Antibody: Immediately add the activated AEEA-payload solution to the antibody solution. A typical molar excess of activated linker to antibody is 10-20 fold. The final concentration of organic solvent should be kept below 10% to avoid denaturation of the antibody.

-

Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.[8]

-

Purification: Remove unreacted AEEA-payload and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Characterize the antibody conjugate to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry, and assess purity by SEC and SDS-PAGE.

Workflow for Two-Step Antibody Conjugation using AEEA.

Protocol 2: Incorporation of Fmoc-AEEA-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating Fmoc-AEEA-OH into a peptide sequence using manual SPPS.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

-

Fmoc-AEEA-OH

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5-10 minutes. Drain and repeat the deprotection step for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).[4][6]

-

Amino Acid Coupling (for the amino acid preceding AEEA):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Incorporation of Fmoc-AEEA-OH:

-

Repeat the Fmoc deprotection (step 2) to expose the amine of the previously coupled amino acid.

-

In a separate vial, dissolve Fmoc-AEEA-OH (3-5 equivalents) and HBTU (or HATU) (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) for pre-activation.

-

Add the activated Fmoc-AEEA-OH solution to the resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Continue Peptide Synthesis: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours. Collect the filtrate and precipitate the peptide in cold diethyl ether.[4][6]

Solid-Phase Peptide Synthesis Cycle with AEEA.

Signaling Pathways and Mechanism of Action for ADCs

The signaling pathways affected by an ADC are determined by the cytotoxic payload and the target of the monoclonal antibody, not by the AEEA linker itself. The linker's role is to ensure the stable delivery of the payload to the target cell.

The general mechanism of action for an ADC utilizing a cleavable linker is as follows:

-

Binding: The ADC circulates in the bloodstream and the monoclonal antibody component binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Trafficking: The complex is trafficked to intracellular compartments, usually lysosomes.

-

Payload Release: Inside the lysosome, the linker is cleaved by enzymes (e.g., cathepsins) or due to the acidic environment, releasing the cytotoxic payload.[9][10][]

-

Cell Death: The released payload exerts its cytotoxic effect, for example, by inhibiting microtubule assembly or damaging DNA, leading to apoptosis of the cancer cell.

General Mechanism of Action for an Antibody-Drug Conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 10. njbio.com [njbio.com]

Application Notes and Protocols for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride as a Linker for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction